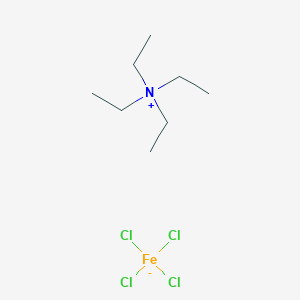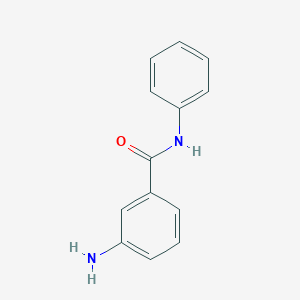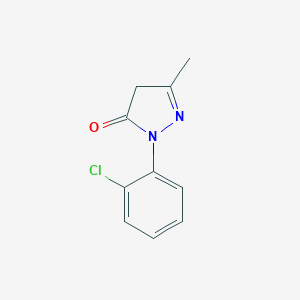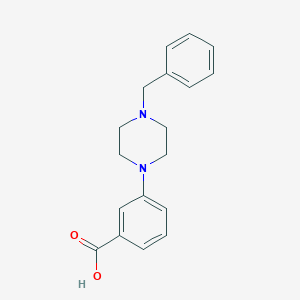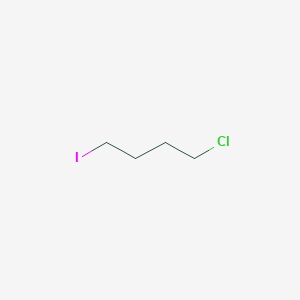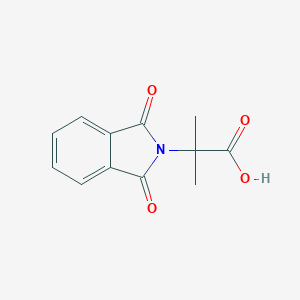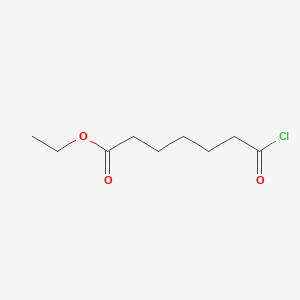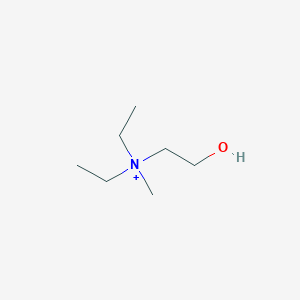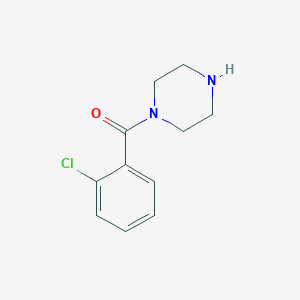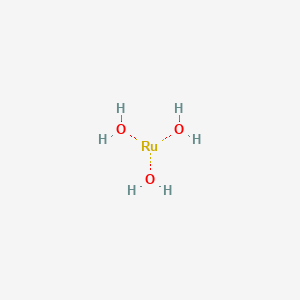
Ruthenium hydroxide (Ru(OH)3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium hydroxide (Ru(OH)3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a water-soluble, yellowish-brown powder that is used in various fields of study, including catalysis, electrochemistry, and material science.
Mecanismo De Acción
The mechanism of action of Ruthenium hydroxide as a catalyst involves its ability to activate and stabilize intermediates in chemical reactions. It can also facilitate the transfer of electrons and protons in electrochemical reactions, leading to increased efficiency and selectivity.
Efectos Bioquímicos Y Fisiológicos
Ruthenium hydroxide has been found to have potential applications in the field of medicine. It has been studied for its antibacterial and antifungal properties and has shown promising results in the treatment of certain infections. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ruthenium hydroxide in lab experiments is its high stability and low toxicity. It is also relatively inexpensive and readily available. However, one of the limitations is its low solubility in certain solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Ruthenium hydroxide. One area of research is the development of new synthesis methods that can improve the purity and yield of the final product. Another area of research is the exploration of its potential applications in the field of medicine, particularly in the treatment of cancer and infectious diseases. Additionally, there is a need for further investigation into its catalytic properties and its potential use in energy conversion and storage.
Métodos De Síntesis
Ruthenium hydroxide can be synthesized through various methods, including the precipitation method, hydrothermal method, solvothermal method, and thermal decomposition method. The most commonly used method is the precipitation method, where a ruthenium salt is mixed with an alkaline solution to form a precipitate of Ruthenium hydroxide. The resulting precipitate is then washed and dried to obtain the final product.
Aplicaciones Científicas De Investigación
Ruthenium hydroxide has been extensively studied for its catalytic properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols, reduction of nitro compounds, and hydrogenation of olefins. It has also been used as an electrocatalyst in fuel cells and as a photocatalyst in the degradation of organic pollutants.
Propiedades
Número CAS |
12135-42-1 |
|---|---|
Nombre del producto |
Ruthenium hydroxide (Ru(OH)3) |
Fórmula molecular |
H3O3Ru |
Peso molecular |
155.1 g/mol |
Nombre IUPAC |
ruthenium;trihydrate |
InChI |
InChI=1S/3H2O.Ru/h3*1H2; |
Clave InChI |
RQPOMTUDFBZCHG-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ru] |
SMILES canónico |
O.O.O.[Ru] |
Otros números CAS |
12135-42-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



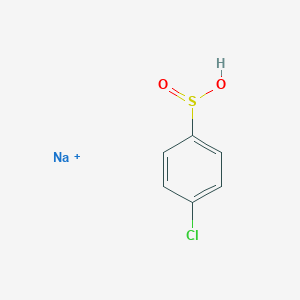
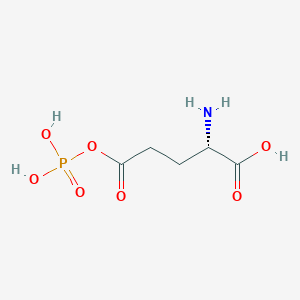
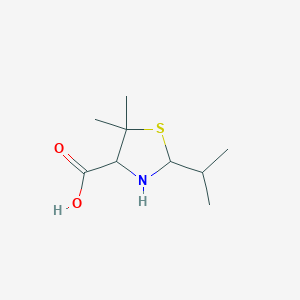
![Spiro[4.4]nonan-1-one](/img/structure/B82598.png)
